molecular formula C13H10N4O3S B5148800 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(1,3,4)THIADIAZOL-2-YL-PROPIONAMIDE

2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(1,3,4)THIADIAZOL-2-YL-PROPIONAMIDE

Cat. No.: B5148800
M. Wt: 302.31 g/mol
InChI Key: DJBARCRXEDPZDD-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(1,3,4)THIADIAZOL-2-YL-PROPIONAMIDE is a complex organic compound that features both isoindole and thiadiazole moieties. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(1,3,4)THIADIAZOL-2-YL-PROPIONAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with amines.

    Formation of the Thiadiazole Moiety: This can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the isoindole and thiadiazole moieties through a propionamide linker under specific conditions, such as the presence of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the isoindole moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with isoindole and thiadiazole moieties are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, such compounds might be explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(1,3,4)THIADIAZOL-2-YL-PROPIONAMIDE would depend on its specific biological target. Generally, compounds with these functional groups might interact with proteins or nucleic acids, modulating their function through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(1,3,4)thiadiazol-2-yl-acetamide
  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-N-(1,3,4)thiadiazol-2-yl-butanamide

Uniqueness

The uniqueness of 2-(1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-(1,3,4)THIADIAZOL-2-YL-PROPIONAMIDE lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-7(10(18)15-13-16-14-6-21-13)17-11(19)8-4-2-3-5-9(8)12(17)20/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBARCRXEDPZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=CS1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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